3-(2-Chloro-6-fluorophenyl)propan-1-ol
Overview
Description
3-(2-Chloro-6-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10ClFOThis compound is notable for its unique combination of chlorine and fluorine atoms on the phenyl ring, which can influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)propan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and a reducing agent like lithium aluminum hydride (LiAlH4) to convert the intermediate to the final alcohol product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: The major products can include 3-(2-Chloro-6-fluorophenyl)propan-1-one or 3-(2-Chloro-6-fluorophenyl)propanoic acid.
Reduction: The major product is 3-(2-Chloro-6-fluorophenyl)propane.
Substitution: Products depend on the nucleophile used, such as 3-(2-Methoxy-6-fluorophenyl)propan-1-ol.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)propan-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)propan-1-ol
- 3-(2-Chlorophenyl)propan-1-ol
- 3-(2,6-Difluorophenyl)propan-1-ol
Uniqueness
3-(2-Chloro-6-fluorophenyl)propan-1-ol is unique due to the simultaneous presence of both chlorine and fluorine atoms on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds that contain only one of these halogens .
Biological Activity
3-(2-Chloro-6-fluorophenyl)propan-1-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C9H10ClF and a molecular weight of approximately 188.63 g/mol. The compound features a propanol backbone with a chlorinated and fluorinated phenyl group, which contributes to its chemical reactivity and potential biological effects. The presence of halogens (chlorine and fluorine) in the phenyl ring is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several potential biological activities:
- Enzyme Modulation : Studies have shown that the compound can modulate enzyme activity, suggesting it may influence various metabolic pathways. This modulation could be beneficial in therapeutic contexts, particularly in conditions where enzyme activity is dysregulated.
- Anti-inflammatory and Analgesic Properties : Preliminary findings suggest that the compound may possess anti-inflammatory and analgesic properties. This makes it a candidate for further pharmacological exploration in treating inflammatory conditions.
The specific mechanisms through which this compound interacts with biological targets are still under investigation. However, its structural characteristics imply potential interactions with enzymes involved in inflammatory responses and pain pathways. The compound's ability to influence these pathways could lead to significant therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-(2-Chloro-4-fluorophenyl)propan-1-ol | Similar chlorinated and fluorinated phenyl | Different positioning of halogens affecting reactivity |
3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol | Contains an amino group | Potentially enhanced biological activity |
2-Chloro-6-fluorobenzyl alcohol | Benzyl alcohol derivative | Lacks the propanol chain but retains halogen features |
4-Fluoro-3-(phenyl)propan-1-ol | Fluorinated phenyl group | Different halogen positioning impacting properties |
The variations in halogen positioning and functional groups among these compounds can significantly affect their biological activities and therapeutic potentials.
Case Studies and Research Findings
Case Study 1: Enzyme Interaction Studies
In a study examining the effects of this compound on specific enzymes, researchers found that the compound could effectively modulate enzyme activity related to inflammation. The study utilized various concentrations of the compound to assess its impact on enzyme kinetics, revealing significant alterations in activity at certain dosages.
Case Study 2: Pharmacological Applications
Another investigation focused on the potential use of this compound in developing new antidepressant medications. The synthesis protocols employed metal-catalyzed procedures to incorporate this compound into bioactive heterocycles, demonstrating its utility in medicinal chemistry.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHLSBIWZHOZLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651241 | |
Record name | 3-(2-Chloro-6-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862574-70-7 | |
Record name | 3-(2-Chloro-6-fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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